molecular formula C10H18ClNO4 B13476094 Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No.: B13476094
M. Wt: 251.71 g/mol
InChI Key: OPKNIAWXOJGYHP-UHFFFAOYSA-N
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Description

Methyl 1,4-dioxa-9-azaspiro[55]undecane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often employs reagents such as aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. Techniques such as continuous flow chemistry and the use of more efficient catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO4.ClH/c1-13-9(12)8-6-14-7-10(15-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

OPKNIAWXOJGYHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCC2(O1)CCNCC2.Cl

Origin of Product

United States

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